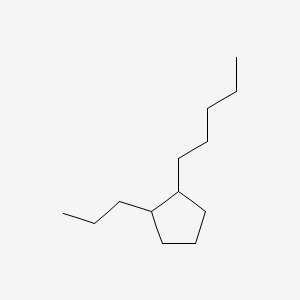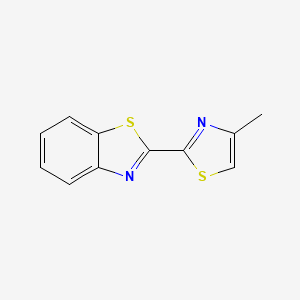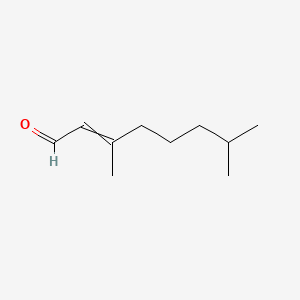
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is an organic compound that features a unique combination of functional groups, including a dimethylamino group, an oxadiazole ring, and a hydroxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Hydroxybenzaldehyde Moiety: The final step involves the condensation of the oxadiazole intermediate with 2-hydroxybenzaldehyde under suitable conditions, such as refluxing in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the oxadiazole ring may interact with nucleic acids, while the dimethylamino group can modulate the activity of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the oxadiazole ring and hydroxybenzaldehyde moiety.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has a different overall structure and functional groups.
Uniqueness
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds and contributes to its diverse range of activities.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11-12-10(17-13-11)8-5-3-4-7(6-15)9(8)16/h3-6,16H,1-2H3 |
Clave InChI |
SRLGNZWBCMAFPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NOC(=N1)C2=CC=CC(=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)

![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)




